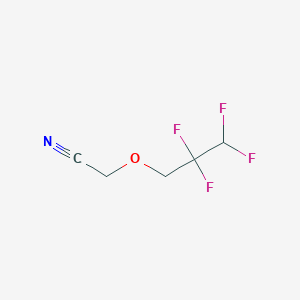

2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile

Description

Historical Context and Discovery

2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile emerged as a compound of interest in the early 21st century, driven by advancements in fluorinated organic synthesis. Its discovery is linked to efforts to modify acetonitrile derivatives with fluorinated alkoxy groups to enhance their physicochemical stability and reactivity. Early synthetic routes involved nucleophilic substitution reactions between 2,2,3,3-tetrafluoropropanol and chloroacetonitrile under basic conditions. The compound’s CAS registry number (1039916-10-3) was assigned in the 2010s, reflecting its recognition as a distinct chemical entity.

Structural Classification and Nomenclature

The compound belongs to the class of fluorinated nitriles, characterized by a tetrafluoropropoxy group (-OCF₂CF₂CH₂F) attached to an acetonitrile backbone. Its IUPAC name is (2,2,3,3-tetrafluoropropoxy)acetonitrile , with the molecular formula C₅H₅F₄NO and a molecular weight of 171.09 g/mol . The structure features:

Importance in Fluorinated Organic Chemistry

This compound exemplifies the strategic incorporation of fluorine atoms to tailor organic molecules for specialized applications. Key roles include:

- Solvent Modifier : Enhances dielectric properties in electrochemical systems.

- Synthetic Intermediate : Serves as a precursor for pharmaceuticals, such as idalopirdine (a CNS-active agent), via reductive amination.

- Ligand Design : The tetrafluoropropoxy group stabilizes metal complexes in catalysis due to its electron-withdrawing effects.

Basic Physicochemical Properties

The compound’s properties are shaped by its fluorinated and nitrile functionalities:

The nitrile group contributes to a boiling point range of 92–95°C, while the fluorinated chain reduces flammability compared to non-fluorinated analogs.

Properties

IUPAC Name |

2-(2,2,3,3-tetrafluoropropoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F4NO/c6-4(7)5(8,9)3-11-2-1-10/h4H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJJYFFFKSGMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,2,3,3-tetrafluoropropoxy)acetonitrile generally follows a nucleophilic substitution approach where a fluorinated alkoxy group is introduced onto an acetonitrile backbone or its precursor. This involves:

- Preparation of 2,2,3,3-tetrafluoropropanol or its reactive derivatives.

- Activation of the acetonitrile or its equivalent with a suitable leaving group.

- Nucleophilic substitution or etherification to link the tetrafluoropropoxy group to the acetonitrile.

Detailed Preparation Routes

Nucleophilic Substitution Using 2,2,3,3-Tetrafluoropropyl Halides

One common method involves reacting 2,2,3,3-tetrafluoropropyl bromide with an acetonitrile derivative under basic conditions. The base deprotonates the nucleophile (such as acetonitrile or its anion), enabling it to attack the electrophilic carbon attached to the bromide, forming the tetrafluoropropoxy linkage.

- Reaction Conditions:

- Base: Potassium carbonate or sodium hydride

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone

- Temperature: Reflux or elevated temperatures (60–100 °C)

- Workup: Extraction and purification by column chromatography or recrystallization.

This approach is analogous to the synthesis of related fluorinated ethers such as 4-(2,2,3,3-tetrafluoropropoxy)phenol, where phenol is reacted with 2,2,3,3-tetrafluoropropyl bromide under basic conditions.

Alkoxide Formation from 2,2,3,3-Tetrafluoro-1-propanol

Another route involves generating the tetrafluoropropoxy anion by deprotonating 2,2,3,3-tetrafluoro-1-propanol with sodium hydride in anhydrous tetrahydrofuran (THF), followed by reaction with a suitable acetonitrile electrophile.

- Procedure:

- Reflux 2,2,3,3-tetrafluoro-1-propanol with sodium hydride in THF for 1 hour to form the alkoxide.

- Cool the mixture, add the acetonitrile derivative (e.g., bromoacetonitrile), and reflux for 18 hours.

- Extract with ethyl acetate and wash with water.

- Dry over magnesium sulfate and purify by column chromatography.

This method is supported by synthetic protocols for related fluorinated ethers, which achieve yields around 70–80%.

Bromination and Subsequent Substitution

In some synthetic sequences, bromination of an intermediate fluorinated alcohol or ether is performed using hydrobromic acid under reflux, followed by nucleophilic substitution with acetonitrile or its derivatives to introduce the nitrile group.

- Example: Bromination of a fluorinated alcohol intermediate in 48% hydrobromic acid for 30 hours at reflux, yielding a brominated intermediate for further substitution.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate, NaH | Strong bases needed to generate alkoxide or deprotonate nucleophile |

| Solvent | DMF, acetone, THF | Polar aprotic solvents facilitate SN2 reactions |

| Temperature | 60–100 °C | Reflux conditions improve yields |

| Reaction Time | 12–30 hours | Extended reflux for complete conversion |

| Purification | Column chromatography, extraction | Ethyl acetate/n-hexane mixtures commonly used |

Characterization and Yield Data

- Purity and structure confirmation are typically done by Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H NMR and ^19F NMR, and Gas Chromatography-Mass Spectrometry (GC-MS).

- Yields reported for similar fluorinated ether syntheses range from 30% to 80%, depending on reaction conditions and purification efficiency.

- Infrared (IR) spectroscopy is used to confirm the presence of the nitrile group (sharp absorption near 2250 cm⁻¹) and ether linkages.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2,2,3,3-tetrafluoropropyl bromide + acetonitrile | K2CO3, DMF, reflux | 60–80 | Straightforward SN2 reaction |

| Alkoxide intermediate route | 2,2,3,3-tetrafluoro-1-propanol + bromoacetonitrile | NaH, THF, reflux | ~78 | Requires careful handling of NaH |

| Bromination + substitution | Fluorinated alcohol + HBr + acetonitrile | 48% HBr reflux, then nucleophilic substitution | 30–50 | Multi-step with moderate yields |

Research Findings and Considerations

- The presence of multiple fluorine atoms on the propoxy group increases the electron-withdrawing character, which can influence the nucleophilicity of intermediates and stability of the final compound.

- Reaction times tend to be long (up to 30 hours) to ensure complete conversion due to steric and electronic effects of fluorine substituents.

- Purification often requires column chromatography with mixed solvents to separate fluorinated products from side products.

- The choice of base and solvent critically affects yield and selectivity; strong bases and polar aprotic solvents favor the formation of the desired ether linkage.

- Scale-up for industrial production may involve continuous flow systems to improve reproducibility and safety when handling reactive fluorinated intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: Forms carboxylic acids and ketones.

Reduction: Produces amines and alcohols.

Substitution: Results in the formation of various substituted nitriles and ethers.

Scientific Research Applications

2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to its fluorine content.

Mechanism of Action

The mechanism by which 2-(2,2,3,3-tetrafluoropropoxy)acetonitrile exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby modulating their activity. The molecular targets and pathways involved are determined by the specific biological system under study.

Comparison with Similar Compounds

Hexakis(2,2,3,3-Tetrafluoropropoxy)phosphazene

- Structure : Cyclic phosphazene core with six tetrafluoropropoxy substituents.

- Key Features :

- Comparison : While both compounds share the tetrafluoropropoxy group, Hexakis-phosphazene serves a specialized analytical role, whereas 2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile’s smaller size and nitrile functionality may make it more reactive in synthetic pathways.

1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol

- Structure: A glycol ether modifier with tetrafluoropropoxy and aromatic phenoxy groups.

- Key Features :

- Comparison: Unlike the target compound, this modifier lacks a nitrile group but demonstrates how tetrafluoropropoxy groups improve solvent performance. The acetonitrile derivative’s polarity may limit its utility in non-polar solvent systems but enhance reactivity in nucleophilic substitutions.

4-(2,2,3,3-Tetrafluoropropoxy)phthalonitrile

- Structure : Aromatic benzene ring with two nitrile groups and a tetrafluoropropoxy substituent .

- Key Features :

- Used in synthesizing phthalocyanines for materials science.

- Higher thermal stability due to aromaticity (MW: 258.17 g/mol).

- Comparison : The aromatic backbone of this compound contrasts with the aliphatic acetonitrile chain in the target, affecting solubility (aromatic nitriles are less polar) and application scope (e.g., materials vs. synthetic intermediates).

Cis/Trans-4-(2,2,3,3-Tetrafluoropropoxy)cinnamonitrile

- Structure : Cinnamate-derived nitrile with stereoisomeric tetrafluoropropoxy substitution .

- Key Features :

- Stereoselective synthesis of E/Z isomers for pharmaceuticals or liquid crystals.

- Demonstrates the role of fluorinated alkoxy groups in modulating electronic properties.

- Comparison : The target compound’s lack of aromaticity may reduce conjugation effects but increase flexibility in reactions requiring aliphatic nitriles.

Comparative Data Table

Structural and Functional Insights

- Fluorination Impact : Tetrafluoropropoxy groups in all compounds enhance chemical inertness and lipophilicity. However, the acetonitrile group introduces polarity and reactivity distinct from aromatic or phosphazene-based analogues.

- Reactivity : The nitrile group in this compound may participate in nucleophilic additions or serve as a precursor for amines, whereas phosphazenes and phthalonitriles are more stable under harsh conditions.

- Applications : Analytical calibrants (phosphazenes), solvent modifiers (glycol ethers), and materials precursors (phthalonitriles) highlight the versatility of tetrafluoropropoxy-containing compounds.

Biological Activity

2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile is a fluorinated organic compound that has garnered attention for its potential biological activities. Understanding the biological activity of this compound involves examining its mechanisms of action, cellular effects, and therapeutic applications.

- Molecular Formula: C5H4F4N

- Molecular Weight: 151.09 g/mol

- Structure: The compound features a tetrafluoropropoxy group attached to an acetonitrile moiety, which contributes to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification processes in the liver.

- Cell Signaling Modulation: The fluorinated structure may influence cell signaling pathways by altering membrane fluidity or interacting with lipid rafts, which are essential for signal transduction.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. The results indicate:

- Cell Viability: A dose-dependent decrease in cell viability was observed in cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 15 to 30 µM, indicating moderate cytotoxic potential.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

| A549 | 30 |

Apoptosis Induction

Flow cytometry analysis revealed that treatment with the compound leads to an increase in apoptotic cells in a concentration-dependent manner. The mechanism appears to involve the activation of caspases and the release of cytochrome c from mitochondria.

Case Studies

-

Study on Cancer Cell Lines:

A study investigated the effects of this compound on breast cancer cells (MCF-7). The compound induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins. -

In Vivo Studies:

In animal models, administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. Histological analysis revealed reduced proliferation markers and increased apoptosis in treated tumors compared to controls.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

- Absorption: The compound is expected to have moderate absorption due to its lipophilic nature.

- Distribution: It may accumulate in fatty tissues due to its fluorinated structure.

- Metabolism: Metabolic studies indicate that it undergoes phase I metabolism primarily via oxidation reactions.

- Excretion: Renal excretion is likely as a result of conjugation with glucuronic acid.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 2-(2,2,3,3-tetrafluoropropoxy)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, fluorinated alcohols like 2,2,3,3-tetrafluoropropanol can react with halogenated acetonitrile derivatives under basic conditions (e.g., sodium hydride) to introduce the tetrafluoropropoxy group . Optimization involves controlling temperature (e.g., 110°C for 1–2 hours), solvent selection (e.g., xylene or pyridine), and stoichiometric ratios to minimize side products like piperidine adducts. Monitoring via GC-MS or HPLC ensures purity ≥95% .

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Stability studies should evaluate thermal, hydrolytic, and photolytic degradation. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Hydrolytic stability is tested in buffered solutions (pH 1–14) at 25–60°C, with LC-MS tracking degradation products like tetrafluoropropanol or acetonitrile derivatives. Photostability requires UV irradiation (e.g., 254 nm) followed by NMR or FTIR to detect structural changes .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) or UPLC-MS/MS (using electrospray ionization in positive mode) are effective. For trace analysis, high-resolution mass spectrometry (HRMS) with reference standards like hexakis-(2,2,3,3-tetrafluoropropoxy)phosphazine ensures accuracy. Sample preparation may involve solid-phase extraction (SPE) to isolate the compound from environmental or biological matrices .

Advanced Research Questions

Q. How can cis/trans isomerism in tetrafluoropropoxy-containing compounds be resolved, and what challenges arise during purification?

- Methodological Answer : Fractional distillation under reduced pressure (15–20 theoretical plates) separates cis/trans isomers, with cis- isomers eluting first. Further purification employs melt crystallization (e.g., cooling to 0–6°C) or column chromatography (silica gel, hexane/ethyl acetate). Challenges include thermodynamic equilibration during distillation (e.g., 60% cis, 40% trans at equilibrium) and isomerization under UV light, requiring inert conditions and real-time monitoring via chiral GC or polarimetry .

Q. What experimental strategies address contradictions in degradation data for fluorinated ethers like this compound?

- Methodological Answer : Discrepancies in degradation half-lives (e.g., aqueous vs. soil matrices) can be resolved by cross-validating methods:

- Environmental fate : Use OECD 307/308 guidelines for hydrolysis and soil metabolism studies.

- Advanced oxidation : Employ TiO₂ photocatalysis or Fenton reactions to simulate oxidative degradation, with LC-HRMS identifying intermediates like perfluorinated carboxylic acids .

- Statistical analysis : Apply multivariate regression to correlate degradation rates with pH, temperature, and matrix composition.

Q. How does the tetrafluoropropoxy group influence the biological activity of drug candidates in preclinical studies?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying fluorination patterns. For example, replacing tetrafluoropropoxy with trifluoroethoxy in benzylamine derivatives (e.g., Alzheimer’s drug candidates) alters blood-brain barrier permeability and receptor binding affinity. In vitro assays (e.g., IC₅₀ measurements for acetylcholinesterase inhibition) and molecular docking (using software like AutoDock Vina) validate the role of fluorine atoms in enhancing lipophilicity and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.